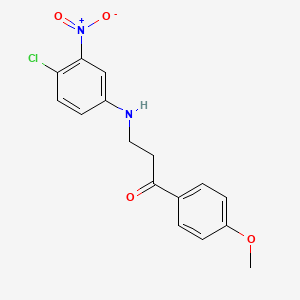
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring and a carboxylic acid functional group. The presence of the 3-methylphenyl group adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Cyclopropanation: The initial step often involves the cyclopropanation of a suitable alkene precursor. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.
Chiral Resolution: The resulting cyclopropane derivative is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Functional Group Transformation: The final step involves the introduction of the carboxylic acid group. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Esters, amides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring may also interact with hydrophobic pockets within proteins, affecting their conformation and function.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans: The enantiomer of the compound , with similar chemical properties but different biological activity.
(1S,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid, trans: A structural isomer with the methyl group in a different position on the phenyl ring.
(1S,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid, trans: A derivative with a chlorine substituent instead of a methyl group.
Uniqueness
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of the 3-methylphenyl group. This configuration can result in distinct biological activities and reactivity compared to its isomers and enantiomers.
属性
CAS 编号 |
243665-19-2 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 |
InChI 键 |
UCXIWZIPSQJEPF-VHSXEESVSA-N |
SMILES |
CC1=CC(=CC=C1)C2CC2C(=O)O |
手性 SMILES |
CC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O |
规范 SMILES |
CC1=CC(=CC=C1)C2CC2C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)


![N-(2-{4'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-1'-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2529071.png)
![3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2529072.png)


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)


![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)


